molecular formula C12H17NO2 B14593734 N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine CAS No. 61096-87-5

N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine

Cat. No.: B14593734
CAS No.: 61096-87-5
M. Wt: 207.27 g/mol
InChI Key: IKJRLDJQEIFGAF-UHFFFAOYSA-N
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Description

N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine is an organic compound characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further linked to a methylidene group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(pentyloxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • N-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}hydroxylamine
  • N-{[4-methoxyphenyl]methylidene}hydroxylamine
  • N-{[4-ethoxyphenyl]methylidene}hydroxylamine

Comparison: N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.

Properties

CAS No.

61096-87-5

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[(4-pentoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C12H17NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)10-13-14/h5-8,10,14H,2-4,9H2,1H3

InChI Key

IKJRLDJQEIFGAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

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